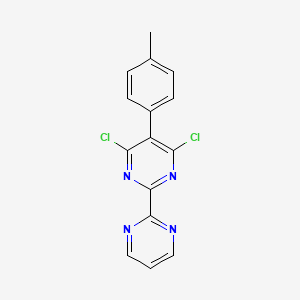
4,6-Dichloro-5-(4-methylphenyl)-2,2'-bipyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine: is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a 4-methylphenyl group at position 5 on the pyrimidine ring. The bipyrimidine structure indicates the presence of two pyrimidine rings connected by a single bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine typically involves the reaction of 4,6-dichloro-5-methylpyrimidine with 4-methylphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures (around 80-100°C) for several hours to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: The bipyrimidine structure allows for further functionalization through coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted pyrimidines with various functional groups.
- N-oxides or dihydropyrimidines depending on the reaction conditions .
Scientific Research Applications
Chemistry: 4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer, antimicrobial, and antiviral agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable scaffold for drug discovery .
Industry: The compound is used in the development of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for applications in electronics and photonics .
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of enzymes by binding to their active sites or allosteric sites. It can also interact with receptors on the cell surface, modulating signal transduction pathways. The exact mechanism depends on the specific biological target and the context of its application .
Comparison with Similar Compounds
4,6-Dichloro-5-methylpyrimidine: A precursor in the synthesis of 4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine.
4,6-Dichloro-5-phenylpyrimidine: Similar structure but lacks the methyl group on the phenyl ring.
4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine: Similar structure with a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness: 4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine is unique due to its bipyrimidine structure, which provides additional sites for functionalization and potential biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity and may improve its interaction with hydrophobic pockets in biological targets .
Properties
CAS No. |
394204-91-2 |
|---|---|
Molecular Formula |
C15H10Cl2N4 |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
4,6-dichloro-5-(4-methylphenyl)-2-pyrimidin-2-ylpyrimidine |
InChI |
InChI=1S/C15H10Cl2N4/c1-9-3-5-10(6-4-9)11-12(16)20-15(21-13(11)17)14-18-7-2-8-19-14/h2-8H,1H3 |
InChI Key |
NXAZDHPTLBQEAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C3=NC=CC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine](/img/structure/B14238388.png)


![3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile](/img/structure/B14238398.png)

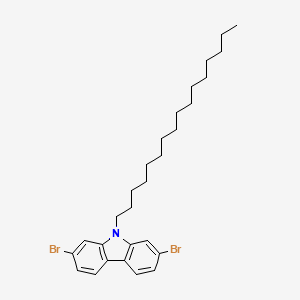
![[5-(1-Phenylindazol-3-YL)furan-2-YL]methanol](/img/structure/B14238422.png)
![1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine](/img/structure/B14238425.png)
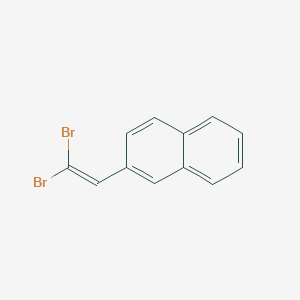
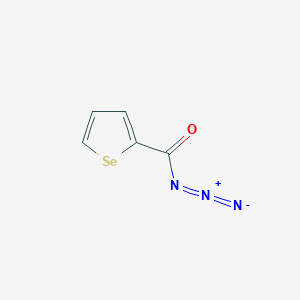
![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14238455.png)
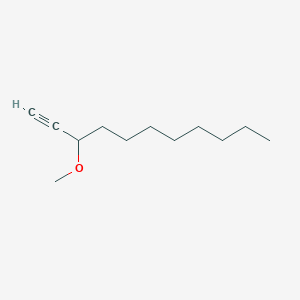
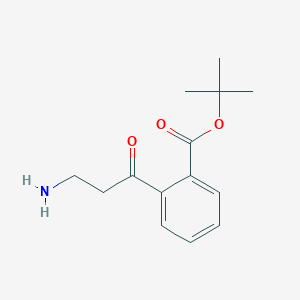
![Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]-](/img/structure/B14238477.png)
